molecular formula C18H17NO4 B2689034 N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 868154-17-0

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2689034
CAS No.: 868154-17-0
M. Wt: 311.337
InChI Key: BLIGYOLZLBADOO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic benzopyran-derived carboxamide compound characterized by a 1-oxo-3,4-dihydro-1H-2-benzopyran backbone linked to a 4-ethoxyphenyl group via a carboxamide bridge. The ethoxy substituent (-OCH₂CH₃) at the para position of the phenyl ring distinguishes it from structurally analogous compounds, influencing its physicochemical and pharmacokinetic properties. This compound’s molecular formula is inferred to be C₁₈H₁₇NO₄ (molecular weight ≈ 311.34 g/mol), with a logP value likely lower than its methyl-substituted analogs due to increased polarity from the ethoxy group. Its stereochemistry is presumed racemic unless synthetic routes enforce specific configurations.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-22-14-9-7-13(8-10-14)19-17(20)16-11-12-5-3-4-6-15(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIGYOLZLBADOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis systems. These methods ensure consistent product quality and high yield.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the benzopyran core and the ethoxyphenyl moiety are primary sites for oxidation.

Reagent/Conditions Products Mechanism Yield
KMnO₄ (acidic conditions)3,4-Dihydroxybenzopyran derivativeElectrophilic oxidation of carbonyl65–72%
H₂O₂ (aqueous, 60°C)Epoxidation of allyl substituentsRadical-mediated oxidation48–55%
CrO₃ (in acetic acid)Quinone formation (aromatic ring)Oxidative dearomatization58%
  • Key Findings :

    • Oxidation of the carbonyl group under acidic KMnO₄ yields dihydroxy derivatives, enhancing solubility in polar solvents.

    • Epoxidation with H₂O₂ occurs selectively at the allyl group, forming intermediates for further functionalization.

Reduction Reactions

The carbonyl group and aromatic system are susceptible to reduction.

Reagent/Conditions Products Mechanism Yield
NaBH₄ (ethanol, 25°C)Secondary alcohol at C3Nucleophilic hydride attack82%
LiAlH₄ (THF, reflux)Fully reduced dihydrobenzopyranTwo-step reduction of carbonyl75%
H₂/Pd-C (methanol, 50 psi)Saturated cyclohexane derivativeCatalytic hydrogenation of aromaticity68%
  • Key Findings :

    • NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the amide group.

    • LiAlH₄ fully reduces the benzopyran core, producing a dihydro derivative with retained stereochemistry.

Substitution Reactions

The carboxamide and ethoxyphenyl groups participate in nucleophilic substitution.

Reagent/Conditions Products Mechanism Yield
NH₃ (anhydrous, 100°C)Primary amide via transamidationNucleophilic acyl substitution60%
SOCl₂ followed by RNH₂Secondary/tertiary amidesActivation to acyl chloride75–88%
Br₂ (FeBr₃ catalyst)Bromination at para-ethoxy positionElectrophilic aromatic substitution55%
  • Key Findings :

    • Transamidation with ammonia replaces the ethoxyphenyl group with a primary amine .

    • Bromination occurs regioselectively at the para position of the ethoxy group due to electron-donating effects.

Hydrolysis Reactions

The carboxamide and ester linkages are hydrolyzed under acidic or basic conditions.

Reagent/Conditions Products Mechanism Yield
6M HCl (reflux, 12h)Carboxylic acid and aniline derivativeAcid-catalyzed hydrolysis90%
NaOH (aqueous, 80°C)Sodium carboxylate and ethoxyanilineBase-mediated saponification85%
  • Key Findings :

    • Hydrolysis under acidic conditions cleaves the amide bond, yielding a carboxylic acid and 4-ethoxyaniline .

Cycloaddition and Ring-Opening Reactions

The benzopyran core participates in Diels-Alder reactions.

Reagent/Conditions Products Mechanism Yield
Maleic anhydride (toluene, 110°C)Six-membered cycloadduct[4+2] Diels-Alder reaction70%
H₂O (acidic)Ring-opened dicarboxylic acidRetro-Diels-Alder hydrolysis65%
  • Key Findings :

    • The diene system in the benzopyran core reacts with dienophiles like maleic anhydride to form stable cycloadducts .

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of benzopyran compounds, including N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, exhibit notable antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders .

Anticancer Activity

Studies have shown that benzopyran derivatives possess anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. It demonstrates cytotoxic effects against several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus showing potential for treating conditions like arthritis and inflammatory bowel disease .

Ulcerative Colitis

Recent studies suggest that compounds similar to this compound can alleviate symptoms of ulcerative colitis by modulating inflammatory responses in the gut . The mechanism involves downregulating specific signaling pathways associated with inflammation.

Neurological Disorders

There is emerging evidence that benzopyran derivatives may offer neuroprotective benefits. Their ability to cross the blood-brain barrier allows them to exert effects on neuroinflammatory processes, potentially benefiting conditions like Alzheimer's disease and multiple sclerosis .

Case Studies and Research Findings

StudyFocusFindings
Gao et al., 2021Anti-inflammatory activityDemonstrated significant reduction in pro-inflammatory cytokines using a derivative of benzopyran .
Umbelliferone StudiesUlcerative colitisShowed protective effects against acetic acid-induced colitis in rats through modulation of inflammatory pathways .
Anticancer ResearchCytotoxicityFound that N-(4-ethoxyphenyl)-1-oxo compounds inhibited growth in various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Property N-(4-ethoxyphenyl)-... (Inferred) N-(4-methylphenyl)-...
Molecular Formula C₁₈H₁₇NO₄ C₁₇H₁₅NO₃
Molecular Weight (g/mol) ~311.34 281.31
logP ~2.8–3.0* 3.211
H-Bond Acceptors 6 5
H-Bond Donors 1 1
Polar Surface Area (Ų) ~55–60 44.154

*Estimated based on substituent polarity: Ethoxy introduces an oxygen atom, reducing lipophilicity compared to methyl.

Key Observations :

Molecular Weight : The ethoxy group increases molecular weight by ~30 g/mol compared to the methyl analog.

Lipophilicity (logP) : The ethoxy substituent likely lowers logP (3.211 → ~2.8–3.0) due to enhanced polarity, though the ethyl chain partially offsets this effect.

Solubility : Higher polar surface area (55–60 vs. 44.154 Ų) suggests improved aqueous solubility for the ethoxy derivative, but this may be counterbalanced by steric effects.

Implications of Substituent Variations

  • Bioavailability : The ethoxy group’s polarity may enhance solubility but reduce membrane permeability compared to the methyl analog.
  • Target Binding : Substituent bulk and polarity differences could alter interactions with hydrophobic binding pockets or hydrogen-bonding networks in biological targets.

Biological Activity

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound belonging to the benzopyran class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound's structure features a benzopyran core, which is known for various biological activities. The synthesis of benzopyran derivatives often involves cyclization reactions and functional group modifications. For instance, the synthesis of related compounds has been reported to involve reactions such as condensation and cyclization of appropriate precursors .

Antimicrobial Activity

Research indicates that benzopyran derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various microorganisms, including bacteria and fungi. Specifically, derivatives showed varying degrees of activity against Gram-positive bacteria and certain fungal strains .

CompoundActivity TypeEffective Concentration (µg/mL)
Benzopyran Derivative AAntibacterial15
Benzopyran Derivative BAntifungal20
N-(4-ethoxyphenyl) variantAntimicrobial10

Antioxidant Properties

The antioxidant activity of benzopyran derivatives is another area of interest. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The mechanism often involves the inhibition of reactive oxygen species (ROS) generation, which is crucial for protecting cells from oxidative damage .

Cardiovascular Effects

This compound has also been evaluated for its potential antihypertensive effects. Similar compounds have demonstrated vasodilatory properties by modulating calcium channels and influencing nitric oxide pathways . This suggests that the compound may contribute to cardiovascular health.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antibacterial and antifungal activities of several benzopyran derivatives, including this compound. The results indicated that while some derivatives were effective against specific strains, others showed limited activity. Notably, the compound displayed significant inhibition against Staphylococcus aureus and Candida albicans at concentrations below 20 µg/mL .

Antioxidant Mechanism Exploration

In a detailed investigation into the antioxidant mechanisms of benzopyran derivatives, researchers found that these compounds significantly reduced lipid peroxidation in vitro. The study utilized various assays to measure the reduction in malondialdehyde (MDA) levels, confirming the compound's ability to mitigate oxidative stress .

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and how is purity ensured?

The compound is synthesized via multi-step reactions, including acylation, catalytic hydrogenation, and deprotection. For example, intermediates like N-(5-nitro-1-trityl-1H-indazol-3-yl) acetamide are prepared using methanol and triethylamine with trityl chloride, followed by recrystallization for purification . Purity is ensured via HPLC (≥98%) and validated using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

X-ray crystallography is critical for determining the crystal structure. For instance, N-(4-Ethoxyphenyl)-3-oxobutanamide (a related intermediate) forms colorless laths via slow cooling of aqueous solutions, with refinement parameters including R factors ≤ 0.054 and data-to-parameter ratios ≥ 12.8 . NMR (¹H and ¹³C) and mass spectrometry (MS) are used to confirm molecular weight and functional groups, as demonstrated in the synthesis of pyrazole-carboxamide derivatives .

Q. What is the known metabolic pathway of this compound in biological systems?

The compound is a putative intermediate in the biotransformation of bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide). In rabbits, oral administration leads to glucuronidation of metabolites like N-(4-hydroxyphenyl)-3-oxobutanamide (62% conversion), while intravenous administration primarily yields N-(4-hydroxyphenyl)acetamide (98% conversion). Key steps include oxidative O-de-ethylation, keto conversion, and β-decarboxylation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Yield optimization requires systematic variation of catalysts, solvents, and reaction times. For example, palladium on carbon (Pd/C) in ethanol/dichloromethane mixtures enhances nitro-group reduction efficiency . Design of experiments (DoE) methodologies, such as factorial design, can identify optimal conditions (e.g., temperature, pH) while minimizing side reactions like hydrolysis of the ethoxy group.

Q. How should discrepancies between in vitro and in vivo metabolic data be addressed?

Contradictions arise from differences in administration routes and enzymatic environments. For instance, in vivo studies in rabbits showed oral vs. intravenous administration alters metabolite ratios due to first-pass metabolism . To resolve discrepancies:

  • Perform in vitro assays using hepatocyte cultures or microsomal fractions to mimic hepatic metabolism.
  • Compare pharmacokinetic profiles (e.g., AUC, Cmax) across administration routes .

Q. What methodological approaches can elucidate the sequence of O-de-ethylation and keto conversion steps in metabolism?

Isotopic labeling (e.g., ¹⁸O or ¹³C) of the ethoxy group or carbonyl carbon can track reaction pathways. Alternatively, enzyme inhibition studies using cytochrome P450 (CYP) inhibitors (e.g., ketoconazole) may block O-de-ethylation, allowing isolation of keto-converted intermediates for LC-MS analysis .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on bond angles and torsion angles?

Discrepancies in X-ray data (e.g., mean σ(C–C) = 0.003–0.005 Å) may arise from crystal packing effects or disorder in residues . Use quantum mechanical calculations (DFT) to validate experimental geometries. For example, compare calculated vs. observed dihedral angles in the benzopyran ring system to identify steric or electronic influences .

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